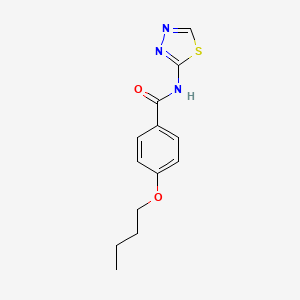![molecular formula C20H14Cl2N4O2 B2782612 1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-71-2](/img/structure/B2782612.png)
1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14Cl2N4O2 and its molecular weight is 413.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Straightforward Synthesis : A method for the straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, starting from 2-chloropyridine-3-carboxylic acid. This process involves esterification, nucleophilic aromatic substitution, amide formation in one step, and ring closure. The structural diversity of these diones significantly influences their biopharmaceutical properties, such as solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).
Urease Inhibition : Synthesis, characterization, and urease inhibition of pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives were explored, revealing compounds with varying degrees of activity. Two compounds showed significantly higher urease inhibition activity, highlighting the potential for targeted chemical modifications to enhance biological activity (Rauf et al., 2010).
Chemistry of Pyrido[1,2-c]pyrimidines : A review on the chemistry of pyrido[1,2-c]pyrimidines covers structural features, reactions, and synthetic methodologies, emphasizing the planarity of the pyridopyrimidine skeleton and diverse synthetic routes for creating the pyrido[1,2-c]pyrimidine moiety (Elattar et al., 2016).
π-Interactions and Hydrogen Bonding : Research into uracil-6-ylhetarenium salts and uracilylbetaines derived from 6-chloropyrimidine-2,4(1H,3H)-dione explores their π-interactions, hydrogen bonding, and electronic properties, contributing to the understanding of their chemical behavior and potential applications (Schmidt et al., 1999).
Pharmacological Activities
Antimicrobial Activity : New Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids were synthesized and tested for their antimicrobial activities against various strains, demonstrating potential as antibacterial and antifungal agents (Alwan et al., 2014).
Anti-HIV Activity : The unique chlorine effect in the synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, including anti-HIV activity of selected uracil derivatives, underscores the significance of structural modifications in enhancing biological activities (Malik et al., 2006).
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c21-14-7-6-13(16(22)10-14)11-25-17-5-3-9-24-18(17)19(27)26(20(25)28)12-15-4-1-2-8-23-15/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFVXSWNHOZOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)
![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)
![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)


![1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2782540.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782542.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)
![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)

